molecular formula C17H14N2O2 B14114795 N-(1-Acetyl-1H-indol-6-yl)benzamide

N-(1-Acetyl-1H-indol-6-yl)benzamide

Cat. No.: B14114795
M. Wt: 278.30 g/mol
InChI Key: CXIQHWQSZSXZOO-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1H-indol-6-yl)benzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-1H-indol-6-yl)benzamide can be achieved through various methods. One common approach involves the reaction of indole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of palladium-catalyzed coupling reactions, which are efficient and widely used in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-1H-indol-6-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

N-(1-Acetyl-1H-indol-6-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-Acetyl-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, which can lead to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.

    N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Shows anti-inflammatory and analgesic activities.

Uniqueness

N-(1-Acetyl-1H-indol-6-yl)benzamide is unique due to its specific structure and the presence of both an indole moiety and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(1-acetylindol-6-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-12(20)19-10-9-13-7-8-15(11-16(13)19)18-17(21)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)

InChI Key

CXIQHWQSZSXZOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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